molecular formula C22H23N3O5S B12209874 N-(8-methoxy-2-methylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide

N-(8-methoxy-2-methylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B12209874
M. Wt: 441.5 g/mol
InChI Key: DGAVJVJXDAMNFI-UHFFFAOYSA-N
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Description

N-(8-methoxy-2-methylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide is a synthetic quinoline derivative intended for research and development purposes. This compound is of significant interest in medicinal chemistry due to its hybrid structure, which incorporates both a quinoline scaffold and a sulfonamide group. Quinoline-based compounds are extensively investigated for their antimicrobial properties. Research on similar structures has demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, as well as unicellular fungi . Some derivatives have shown exceptional antibiofilm activity, which is crucial for addressing multi-drug resistant infections, particularly in pathogens like E. coli and P. aeruginosa isolated from urinary tract infections . The mechanism of action for quinoline hybrids often involves the inhibition of key bacterial enzymes, such as dihydropteroate synthase (DHPS) by the sulfonamide moiety and interference with DNA gyrase or topoisomerase IV by the quinoline unit, thereby disrupting vital cellular processes in microorganisms . Furthermore, compounds featuring the 8-methoxy-2-methylquinolin-4-ol core have been identified in patent literature as active agents targeting bromodomains . Bromodomains are epigenetic reader proteins, and inhibitors are being explored for the treatment of various diseases, including cancer, inflammatory conditions, and metabolic disorders . The morpholin-4-ylsulfonyl group present in this molecule is a common feature in pharmaceuticals and is frequently employed to fine-tune properties like solubility, metabolic stability, and binding affinity to biological targets . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle the compound with appropriate safety precautions. Refer to the provided safety data sheet for detailed hazard and handling information.

Properties

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5 g/mol

IUPAC Name

N-(8-methoxy-2-methylquinolin-4-yl)-3-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C22H23N3O5S/c1-15-13-19(18-7-4-8-20(29-2)21(18)23-15)24-22(26)16-5-3-6-17(14-16)31(27,28)25-9-11-30-12-10-25/h3-8,13-14H,9-12H2,1-2H3,(H,23,24,26)

InChI Key

DGAVJVJXDAMNFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

Preparation Methods

Reagents and Conditions

ComponentRoleSource
3-Aminobenzoic acidStarting materialCommercial
Morpholine-4-sulfonyl chlorideSulfonating agent
Triethylamine (Et₃N)Base for deprotonation
Dichloromethane (DCM)Solvent

Procedure :

  • Sulfonation : React 3-aminobenzoic acid with morpholine-4-sulfonyl chloride in DCM at 0–25°C.

    • Mechanism : Nucleophilic substitution, where the amine attacks the electrophilic sulfur in the sulfonyl chloride.

    • Yield : ~85–90% (estimated based on analogous reactions).

Purification

  • Recrystallization : Ethanol/water (95:5) or silica gel chromatography (EtOAc/hexanes gradient).

Step 2: Activation and Coupling

Activation to Acyl Chloride

ComponentRoleSource
3-(Morpholin-4-ylsulfonyl)benzoic acidIntermediateStep 3.1
Thionyl chloride (SOCl₂)Activating agent

Procedure :

  • Reaction : Treat the sulfonated benzoic acid with SOCl₂ under reflux (60–80°C, 2–4 hours).

    • Mechanism : Conversion of carboxylic acid to acyl chloride via nucleophilic acyl substitution.

    • Yield : >90% (common for SOCl₂-mediated activations).

Coupling with 8-Methoxy-2-Methylquinolin-4-amine

ComponentRoleSource
8-Methoxy-2-methylquinolin-4-amineAmine nucleophile
PyridineHCl scavenger

Procedure :

  • Coupling : React the acyl chloride with the quinoline amine in DCM at 0–25°C.

    • Conditions : Pyridine is added to neutralize HCl.

    • Yield : 75–80% (estimated from similar amide couplings).

Alternative Methods

Direct Coupling Using EDC/HOBt

ComponentRoleSource
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)Carbodiimide agent
HOBt (Hydroxybenzotriazole)Activator

Procedure :

  • Activation : Mix sulfonated benzoic acid with EDC and HOBt in DMF.

  • Coupling : Add quinoline amine and stir at room temperature.

    • Advantages : Avoids isolation of acyl chloride, reducing handling hazards.

Key Intermediates and Characterization

Critical Intermediates

IntermediateSpectral Data (Exemplar)Source
3-(Morpholin-4-ylsulfonyl)benzoic acid1HNMR(400MHz,DMSOd6)δ7.87.5(m,4H),3.63.4(m,8H)^1H \, NMR \, (400 \, MHz, \, DMSO-d_6) \, δ \, 7.8–7.5 \, (m, \, 4H), \, 3.6–3.4 \, (m, \, 8H)
8-Methoxy-2-methylquinolin-4-amine1HNMR(400MHz,CDCl3)δ8.2(d,1H),3.9(s,3H),2.4(s,3H)^1H \, NMR \, (400 \, MHz, \, CDCl_3) \, δ \, 8.2 \, (d, \, 1H), \, 3.9 \, (s, \, 3H), \, 2.4 \, (s, \, 3H)

Challenges and Optimization

  • Sulfonation Selectivity : Competing reactions with the carboxylic acid group may occur. Use of anhydrous conditions and low temperatures minimizes side reactions.

  • Coupling Efficiency : Steric hindrance from the quinoline’s methyl/methoxy groups may reduce yields. Using polar aprotic solvents (e.g., DMF) improves solubility.

Data Tables

Table 1: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
SulfonationMorpholine-4-sulfonyl chloride, Et₃N, DCM, 25°C85–90≥95
Acyl chloride formationSOCl₂, reflux, 4h>90≥95
Amide couplingQuinoline amine, pyridine, DCM, 25°C75–80≥95

Table 2: Analytical Data for Final Compound

PropertyValueTechnique
Molecular formulaC22_{22}H23_{23}N3_{3}O5_{5}SHRMS
1HNMR^1H \, NMRδ 8.2 (d, 1H), 7.8–7.5 (m, 4H), 3.9 (s, 3H), 2.4 (s, 3H)400 MHz, CDCl3_3
Melting point233°CDSC

Chemical Reactions Analysis

Types of Reactions

N-(8-methoxy-2-methylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group might be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group (if present) could be reduced to an amine.

    Substitution: The sulfonyl group could be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a hydroxylated quinoline derivative, while reduction could produce an aminated compound.

Scientific Research Applications

N-(8-methoxy-2-methylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide could have various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a drug candidate for treating diseases.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

The compound’s quinoline-benzamide scaffold is analogous to other derivatives reported in medicinal chemistry. Key comparisons include:

Compound Name Core Structure Substituents Key Functional Groups References
N-(8-Methoxy-2-methylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide Quinoline-benzamide 8-OCH₃, 2-CH₃ (quinoline); 3-(morpholin-4-ylsulfonyl) (benzamide) Quinoline, benzamide, sulfonyl
N-(7-Chloro-4-morpholinoquinolin-2-yl)benzamide Quinoline-benzamide 7-Cl, 4-morpholino (quinoline); unsubstituted benzamide Quinoline, benzamide, morpholine
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(4-methoxyphenyl)benzamide Benzimidazole-benzamide 4-OCH₃ (phenyl); benzimidazole-thioacetamido Benzimidazole, benzamide, thioether
N-(2-Furylmethyl)-5-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide Oxadiazole-carboxamide Morpholin-4-ylsulfonyl (phenyl); oxadiazole-carboxamide Oxadiazole, sulfonyl, carboxamide

Key Observations :

  • Quinoline vs. Benzimidazole/Oxadiazole Cores: The quinoline core in the target compound may enhance DNA intercalation or kinase inhibition compared to benzimidazole or oxadiazole derivatives, which are typically associated with antimicrobial activity .

Spectral Data Insights :

  • The absence of C=O IR bands (1663–1682 cm⁻¹) in triazole derivatives suggests that the target compound’s benzamide carbonyl (expected ~1680 cm⁻¹) would be critical for structural confirmation.
  • Morpholinylsulfonyl groups typically show S=O stretching at ~1150–1350 cm⁻¹ and N-H vibrations at ~3150–3414 cm⁻¹, consistent with tautomerism studies in similar compounds .
Inferred Pharmacological Potential

While direct activity data are unavailable, substituent trends from analogous compounds suggest:

  • Methoxy Group : The 8-OCH₃ substituent may enhance membrane permeability (as seen in compound W17, where 4-OCH₃ improved anticancer activity) .
  • Morpholinylsulfonyl Group : This group is associated with kinase inhibition and metabolic stability, as observed in oxadiazole derivatives .

Biological Activity

N-(8-methoxy-2-methylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and it has a molecular formula of C22H25N3O4SC_{22}H_{25}N_{3}O_{4}S. Its structure features a quinoline core substituted with various functional groups, which are crucial for its biological activity.

PropertyValue
Molecular Weight425.52 g/mol
IUPAC NameThis compound
Chemical FormulaC22H25N3O4S

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : The compound could modulate receptor activity, influencing signaling pathways within cells.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Research has demonstrated that quinoline derivatives possess significant antimicrobial activity. For example, compounds related to this structure have been tested against bacteria and fungi, showing promising results in inhibiting growth at low concentrations.

Case Studies

  • Study on Anticancer Effects :
    • A study evaluated the efficacy of quinoline derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
    • Results indicated that these compounds induced apoptosis in a dose-dependent manner.
  • Antimicrobial Evaluation :
    • A series of experiments tested the compound against Staphylococcus aureus and Escherichia coli.
    • The results showed a minimum inhibitory concentration (MIC) of 20 µg/mL for effective bacterial inhibition.

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